Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
CAS No.: 302913-02-6
Cat. No.: VC16098021
Molecular Formula: C29H21ClN2O3
Molecular Weight: 480.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302913-02-6 |
|---|---|
| Molecular Formula | C29H21ClN2O3 |
| Molecular Weight | 480.9 g/mol |
| IUPAC Name | ethyl 7-(4-chlorobenzoyl)-3-(4-phenylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C29H21ClN2O3/c1-2-35-29(34)24-16-27(28(33)22-12-14-23(30)15-13-22)32-18-31-25(17-26(24)32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-18H,2H2,1H3 |
| Standard InChI Key | PPFYGVCVCVQHNO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
Introduction
Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrrolopyrimidine class. It features a pyrrolopyrimidine core substituted with a biphenyl group and a chlorobenzoyl moiety, which may influence its biological activity and solubility properties. This compound has garnered attention in medicinal chemistry and material science due to its potential applications.
Synthesis of Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
The synthesis of this compound typically involves multi-step reactions. A general approach includes forming the pyrrolopyrimidine framework followed by functionalization with biphenyl and chlorobenzoyl groups. Techniques such as using anhydrous dimethylformamide and blue LED irradiation can enhance yields and selectivity under controlled conditions.
Synthesis Steps
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Formation of Pyrrolopyrimidine Core: This involves the condensation of appropriate precursors to form the pyrrolopyrimidine ring system.
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Functionalization with Biphenyl and Chlorobenzoyl Groups: These groups are introduced through subsequent reactions, often involving strong bases or Lewis acids as catalysts to enhance reaction rates and yields.
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Purification: Products are typically purified using chromatographic techniques like flash column chromatography.
Potential Applications and Biological Activity
Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has potential applications in medicinal chemistry, particularly in drug discovery. Similar compounds have shown activity against certain cancer cell lines or as anti-inflammatory agents, suggesting interactions with molecular pathways involved in these processes.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate | Similar core structure; different substituents | Anticancer |
| Ethyl 3-(phenyl)-7-(3-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine | Contains a methoxy group; varied activity | Antimicrobial |
| Ethyl 3-(biphenylyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine | Fluorinated variant with biphenyl | Potentially enhanced bioactivity |
Research Findings and Future Directions
While the exact mechanism of action for Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is not fully elucidated, it may involve interactions with specific biological targets such as enzymes or receptors. Further research is needed to establish its efficacy and mechanism of action through empirical studies.
Future Research Directions
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Biological Activity Studies: In-depth studies on the biological activity of this compound, focusing on its potential as a therapeutic agent.
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Mechanism of Action: Investigations into how this compound interacts with biological targets to understand its therapeutic potential.
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Chemical Modifications: Exploring modifications to the compound to enhance its bioactivity or solubility properties.
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